![molecular formula C16H26SSi2 B14249442 Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- CAS No. 221292-43-9](/img/structure/B14249442.png)
Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- is an organosilicon compound with a complex structure that includes a trimethylsilyl group, an ethynyl group, and a phenyl group. This compound is part of a broader class of silanes, which are silicon-based compounds widely used in various industrial and research applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- typically involves multiple steps, including the formation of the trimethylsilyl group and the attachment of the ethynyl and phenyl groups. One common method involves the use of trimethylsilylacetylene as a starting material, which undergoes a series of reactions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often includes steps such as distillation and purification to remove any impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different silicon-oxygen compounds.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce silanols, while reduction can yield simpler silanes. Substitution reactions can result in a variety of functionalized silanes .
Aplicaciones Científicas De Investigación
Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for various biological studies.
Mecanismo De Acción
The mechanism by which Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- exerts its effects involves the interaction of its silicon atoms with other molecules. The trimethylsilyl group provides stability and reactivity, allowing the compound to participate in various chemical reactions. The ethynyl and phenyl groups contribute to the compound’s overall reactivity and functionality .
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: A simpler silane with a single silicon atom bonded to three methyl groups.
Phenyltrimethylsilane: Similar to the target compound but lacks the ethynyl group.
Ethynyltrimethylsilane: Contains the ethynyl group but lacks the phenyl group.
Uniqueness
Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- is unique due to its combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in applications requiring precise chemical modifications and interactions.
Propiedades
Número CAS |
221292-43-9 |
|---|---|
Fórmula molecular |
C16H26SSi2 |
Peso molecular |
306.6 g/mol |
Nombre IUPAC |
trimethyl-[2-[4-(2-trimethylsilylethylsulfanyl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C16H26SSi2/c1-18(2,3)13-11-15-7-9-16(10-8-15)17-12-14-19(4,5)6/h7-10H,12,14H2,1-6H3 |
Clave InChI |
LYWULMMMBCCRLJ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCSC1=CC=C(C=C1)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


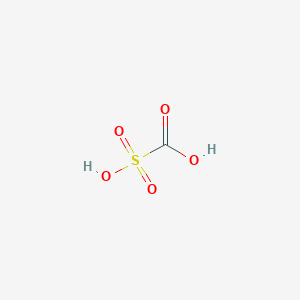
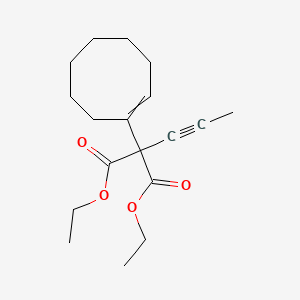
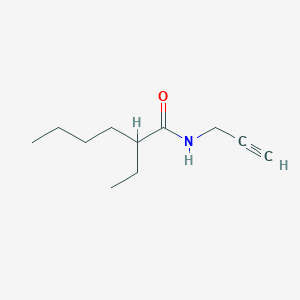
![2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol](/img/structure/B14249375.png)
![5-Methyl-10-[(phenanthren-9-YL)methyl]-5,10-dihydrophenazine](/img/structure/B14249383.png)
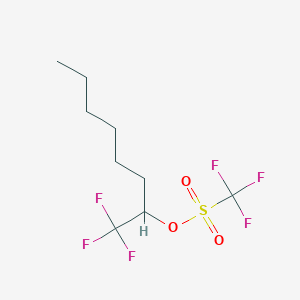
![Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl-](/img/structure/B14249398.png)
![6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione](/img/structure/B14249406.png)
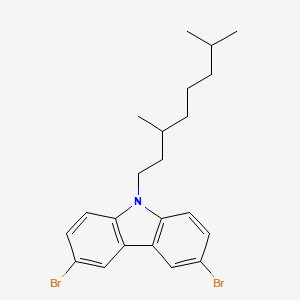
![3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B14249421.png)
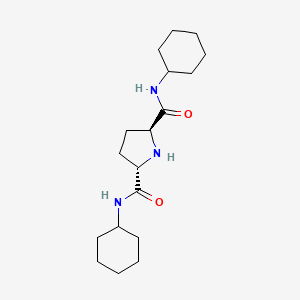
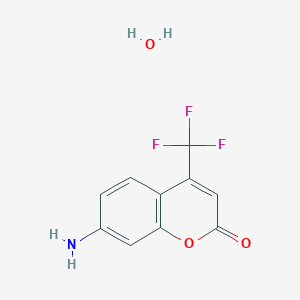
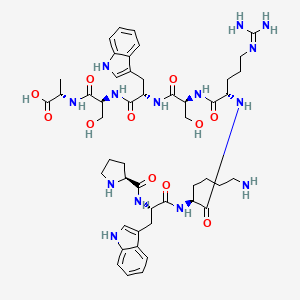
![3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14249445.png)
